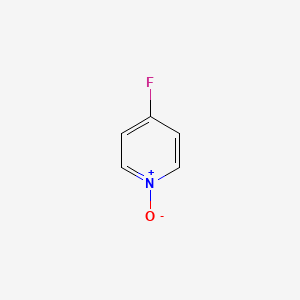

![molecular formula C6H10ClN3 B569798 (6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride CAS No. 1219019-28-9](/img/structure/B569798.png)

(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

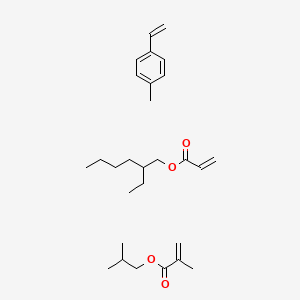

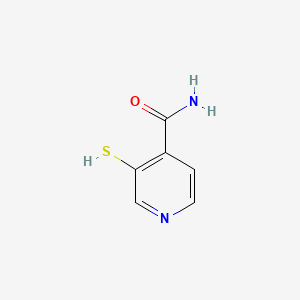

“(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride” is a biochemical used for proteomics research . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Synthesis Analysis

The synthesis of this compound has been achieved through the Marckwald reaction, starting from readily available aminocarbonyl compounds . This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C6H8N2, at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H N hydrogen bonds .Chemical Reactions Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H9N3 . Its average mass is 123.156 Da and its monoisotopic mass is 123.079643 Da .Scientific Research Applications

Catalysis and Organic Synthesis

A study by Kantam et al. (2013) discusses the utilization of imidazole and its derivatives in copper-mediated cross-coupling reactions to form C–N bonds. This process is crucial for creating a wide array of aromatic and heterocyclic amines, demonstrating the compound's versatility in synthesizing complex organic molecules. The review emphasizes the development of recyclable catalyst systems, highlighting the potential for sustainable and efficient synthesis methods that could be applied commercially Kantam, M., Reddy, C. V., Srinivas, P., Bhargava, S., & Bhargava, S. (2013). Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids. Volume 46, 119-171.

Corrosion Inhibition

Research by Sriplai and Sombatmankhong (2023) illustrates the use of imidazole derivatives as effective corrosion inhibitors, which are significant for protecting metal surfaces in industrial applications. Their chemical structure, including the presence of nitrogen atoms, enables strong adsorption onto metal surfaces, offering low toxicity, cost-effectiveness, and environmental benefits. This application showcases the compound's potential in enhancing the durability and longevity of materials in corrosive environments Sriplai, N., & Sombatmankhong, K. (2023). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Corrosion Reviews.

Medicinal Chemistry

The review by Garrido et al. (2021) discusses the importance of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry, particularly for its role in developing kinase inhibitors like ponatinib. This highlights the compound's utility in the synthesis of bioactive molecules with potential therapeutic applications, offering a foundation for novel drug discovery and development Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226.

Environmental Applications

Ateia et al. (2019) review the efficiency of amine-functionalized sorbents, including imidazole derivatives, for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research underscores the significance of such compounds in addressing environmental pollution and enhancing water treatment technologies Ateia, M., Alsbaiee, A., Karanfil, T., & Dichtel, W. (2019). Efficient PFAS Removal by Amine-Functionalized Sorbents: Critical Review of the Current Literature. Environmental Science and Technology Letters, 6, 688-695.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is noted that members of a 6,7-dihydro-5H-pyrrolo imidazole fragment class were expanded using a structure-based design approach to arrive at lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .

Future Directions

properties

IUPAC Name |

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSDEEQXHVJGNL-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2C1=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[2.4]heptane, 2-(2-propenyl)- (9CI)](/img/no-structure.png)

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)